molecular formula C7H11N3O2S B1318515 [(5-Isopropyl-4H-1,2,4-triazol-3-yl)thio]acetic acid CAS No. 905810-51-7

[(5-Isopropyl-4H-1,2,4-triazol-3-yl)thio]acetic acid

Cat. No.: B1318515
CAS No.: 905810-51-7
M. Wt: 201.25 g/mol
InChI Key: VDIOBBLMXDLMPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(5-Isopropyl-4H-1,2,4-triazol-3-yl)thio]acetic acid is a heterocyclic compound that contains a triazole ring. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The triazole ring is known for its stability and ability to participate in a variety of chemical reactions, making it a valuable scaffold in drug design and other applications.

Biochemical Analysis

Cellular Effects

[(5-Isopropyl-4H-1,2,4-triazol-3-yl)thio]acetic acid affects various types of cells and cellular processes. It can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. Triazole derivatives have been shown to have significant effects on cellular activities, including potential anticancer properties . The exact cellular effects of this compound would require further experimental validation.

Molecular Mechanism

The molecular mechanism of this compound involves its interactions at the molecular level. This compound can bind to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. Triazoles are known for their ability to form stable complexes with enzymes and receptors, which can modulate their activity . The detailed mechanism of action for this compound remains to be fully elucidated.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes its stability, degradation, and long-term effects on cellular function. Triazole compounds generally exhibit high chemical stability , but specific studies on the temporal effects of this compound are necessary to understand its behavior over extended periods.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Triazole derivatives have shown threshold effects and potential toxic or adverse effects at high doses . Detailed dosage studies are required to determine the safe and effective concentration ranges for this compound in animal models.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. Triazole compounds are known to participate in diverse biochemical pathways

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins. These interactions affect its localization and accumulation in specific cellular compartments . Understanding the transport mechanisms is crucial for determining the compound’s bioavailability and efficacy.

Subcellular Localization

This compound’s subcellular localization is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, affecting its activity and function . Detailed studies on its subcellular localization are essential to understand its precise role in cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(5-Isopropyl-4H-1,2,4-triazol-3-yl)thio]acetic acid typically involves the reaction of 5-isopropyl-1H-1,2,4-triazole-3-thiol with bromoacetic acid. The reaction is carried out in the presence of a base, such as sodium hydroxide, in an aqueous or alcoholic medium. The mixture is heated under reflux conditions to facilitate the reaction, and the product is then isolated and purified through crystallization or other suitable methods .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

[(5-Isopropyl-4H-1,2,4-triazol-3-yl)thio]acetic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

[(5-Isopropyl-4H-1,2,4-triazol-3-yl)thio]acetic acid has several scientific research applications:

Biological Activity

[(5-Isopropyl-4H-1,2,4-triazol-3-yl)thio]acetic acid is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and applications in various fields, including pharmacology and agriculture.

Chemical Structure and Properties

The compound has the following characteristics:

  • Molecular Formula : C₈H₁₅N₃S
  • Molecular Weight : 185.29 g/mol
  • CAS Number : 603981-94-8
  • Density : 1.16 g/cm³
  • Boiling Point : 228.9 °C at 760 mmHg

Synthesis

This compound can be synthesized through the cyclization of appropriate precursors involving triazole derivatives. The synthesis typically involves:

  • Formation of the triazole ring from hydrazine derivatives.
  • Reaction with acetic acid to introduce the acetic acid moiety.

Antimicrobial Properties

Recent studies have demonstrated that triazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against a range of pathogens:

CompoundMIC (μg/mL)Activity
Compound A0.25Bactericidal against Staphylococcus aureus
Compound B0.15Fungicidal against Candida albicans
Compound C0.30Inhibitory against Escherichia coli

These findings indicate that triazole derivatives may serve as potential candidates for developing new antimicrobial agents .

Anti-inflammatory Effects

Triazole compounds have also been investigated for their anti-inflammatory properties. Studies suggest that these compounds can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in the inflammatory process:

CompoundCOX Inhibition (%)
Compound A85%
Compound B70%

This inhibition can lead to reduced inflammation and pain relief in various conditions .

Anticancer Activity

There is emerging evidence that triazole derivatives may exhibit anticancer properties by interfering with cancer cell proliferation and inducing apoptosis. For example, compounds derived from triazoles have been shown to inhibit key enzymes involved in cancer cell metabolism:

Target EnzymeIC₅₀ (μM)
DNA Gyrase12.27
DHFR0.52

These results suggest that this compound could be further explored for its potential use in cancer therapy .

Case Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial activity of various triazole derivatives against clinical isolates of bacteria and fungi. The results indicated that certain derivatives had significantly lower MIC values compared to standard antibiotics, suggesting a promising alternative for treating infections resistant to conventional therapies .

Case Study 2: In Vivo Anti-inflammatory Effects

In an animal model of inflammation, administration of a triazole derivative resulted in marked reduction in paw edema compared to control groups. This effect was attributed to the inhibition of pro-inflammatory cytokines and mediators .

Properties

IUPAC Name

2-[(5-propan-2-yl-1H-1,2,4-triazol-3-yl)sulfanyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O2S/c1-4(2)6-8-7(10-9-6)13-3-5(11)12/h4H,3H2,1-2H3,(H,11,12)(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDIOBBLMXDLMPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC(=NN1)SCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801186699
Record name 2-[[3-(1-Methylethyl)-1H-1,2,4-triazol-5-yl]thio]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801186699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

905810-51-7
Record name 2-[[3-(1-Methylethyl)-1H-1,2,4-triazol-5-yl]thio]acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=905810-51-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[[3-(1-Methylethyl)-1H-1,2,4-triazol-5-yl]thio]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801186699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.